Pentoxifylline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Hemorheologic Properties and Blood Flow

One of the main areas of research focuses on pentoxifylline's ability to improve blood flow characteristics. Studies suggest it can:

- Reduce blood viscosity: Pentoxifylline may decrease the "thickness" of blood, making it flow more easily, potentially benefiting conditions like peripheral arterial disease .

- Improve red blood cell deformability: Pentoxifylline may help red blood cells become more flexible, allowing them to navigate narrowed blood vessels more efficiently .

These properties are being investigated for their potential benefits in various conditions, including:

- Venous ulcers: Pentoxifylline, in combination with compression therapy, has shown promise in improving healing rates for venous leg ulcers .

- Diabetic foot ulcers: Studies suggest pentoxifylline may improve blood flow and promote healing in diabetic foot ulcers, although further research is needed .

Anti-inflammatory and Anti-fibrotic Effects

Pentoxifylline also exhibits anti-inflammatory and anti-fibrotic properties, potentially offering benefits in various disease states:

- Alcoholic hepatitis: Pentoxifylline may reduce inflammation and prevent the development of hepatorenal syndrome, a severe complication of alcoholic hepatitis .

- Skin disorders: Its anti-inflammatory effects are being explored in various skin conditions like leg ulcers and scleroderma .

- Organ fibrosis: Research suggests pentoxifylline may have the potential to prevent or slow down the development of fibrosis, a scarring process that can occur in various organs, including the liver and lungs .

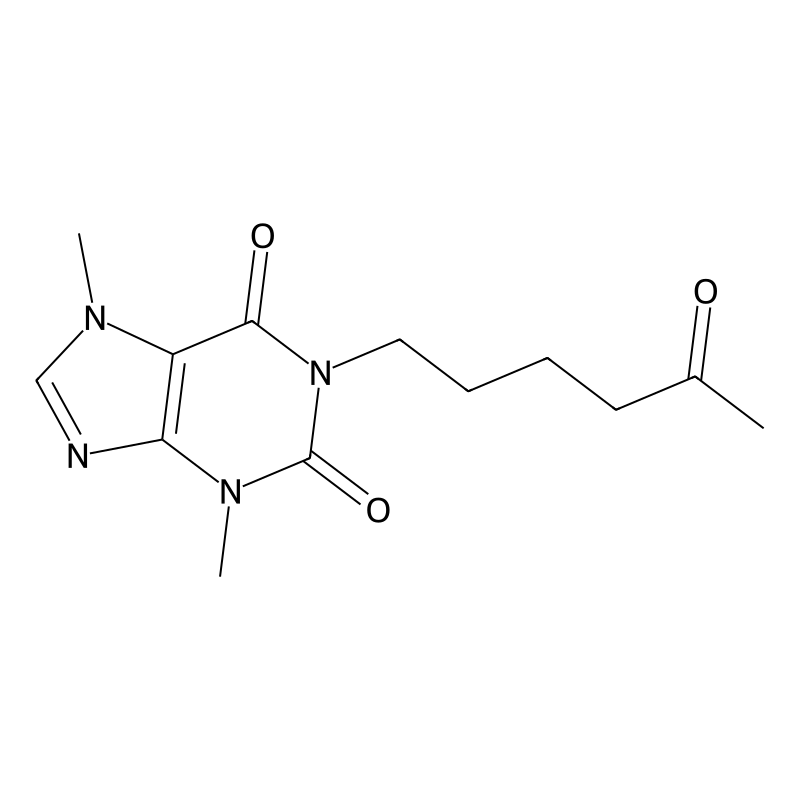

Pentoxifylline, also known as oxpentifylline, is a synthetic derivative of xanthine and belongs to a class of drugs known as hemorrheologic agents. It is primarily used to improve blood flow in patients suffering from intermittent claudication due to chronic occlusive arterial disease. By enhancing the flexibility of red blood cells and reducing blood viscosity, pentoxifylline facilitates better oxygen delivery to tissues during physical activity .

The exact mechanism of action of pentoxifylline is not fully elucidated, but it likely involves several effects:

- Improved blood flow: Pentoxifylline may decrease blood viscosity and improve red blood cell deformability, allowing for better blood flow through narrowed arteries [].

- Reduced inflammation: Pentoxifylline might have anti-inflammatory properties by inhibiting the production of inflammatory mediators [].

Case Study

A study published in the Journal of Vascular Surgery found that pentoxifylline improved walking distance and reduced pain symptoms in patients with PAD. This finding supports the proposed mechanism of action related to improved blood flow.

- Toxicity: Pentoxifylline can cause side effects like dizziness, headache, and stomach upset at high doses.

- Drug Interactions: Pentoxifylline can interact with other medications, such as blood thinners, increasing the risk of bleeding.

- Safety Considerations: Pentoxifylline is generally safe for most people when taken as prescribed. However, it's important to consult with a healthcare professional before taking it, especially if you have any underlying health conditions or are taking other medications.

Pentoxifylline undergoes various metabolic transformations in the body, primarily in the liver and erythrocytes. The main metabolic pathway involves the reduction of pentoxifylline to its active metabolites, notably M1 (lisofylline), M4, and M5. These metabolites exhibit significant pharmacological effects, including inhibition of pro-inflammatory cytokines and enhancement of hemorheological properties .

The chemical structure of pentoxifylline can be represented by the formula with a molar mass of approximately 278.31 g/mol. The compound's oxidation reactions have been studied, revealing complex interactions with various oxidizing agents, including permanganate in alkaline conditions .

Pentoxifylline possesses several biological activities:

- Phosphodiesterase Inhibition: It acts as a competitive inhibitor of phosphodiesterase enzymes, leading to an increase in cyclic adenosine monophosphate levels within cells. This action results in vasodilation and reduced platelet aggregation .

- Anti-inflammatory Effects: The drug has been shown to decrease levels of tumor necrosis factor-alpha and other inflammatory mediators, contributing to its therapeutic effects in conditions like peripheral artery disease .

- Improvement of Blood Flow: By decreasing blood viscosity and enhancing red blood cell deformability, pentoxifylline improves microcirculation and tissue oxygenation .

The synthesis of pentoxifylline typically involves multi-step organic reactions starting from xanthine derivatives. A common method includes:

- Methylation: Using methylating agents to introduce methyl groups onto the xanthine backbone.

- Reduction: Employing reducing agents to convert intermediate compounds into pentoxifylline.

- Purification: The final product is purified through recrystallization or chromatography techniques.

This synthetic pathway allows for the production of high-purity pentoxifylline suitable for pharmaceutical applications .

Pentoxifylline is used in various clinical settings:

- Peripheral Artery Disease: It is primarily indicated for managing intermittent claudication.

- Immunomodulation: The drug has been explored for its potential benefits in conditions like sarcoidosis and leprosy by modulating immune responses .

- Fertility Treatments: Some studies suggest its utility in improving sperm quality and motility during in vitro fertilization procedures .

- Cosmetic Uses: There is ongoing research into its application for cellulite treatment through transdermal delivery .

Pentoxifylline may interact with several medications:

- Antiplatelet Agents: Concurrent use with drugs like clopidogrel or non-steroidal anti-inflammatory drugs can increase bleeding risks.

- CYP450 Enzyme Interactions: Pentoxifylline metabolism involves cytochrome P450 enzymes, particularly CYP1A2, which may affect the metabolism of co-administered drugs .

Clinical studies emphasize the need for careful monitoring when prescribing pentoxifylline alongside other medications due to potential interactions that could lead to adverse effects or altered efficacy.

Several compounds share structural or functional similarities with pentoxifylline:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Theophylline | Xanthine derivative | Asthma treatment | Bronchodilator properties |

| Caffeine | Xanthine derivative | Stimulant | Central nervous system stimulant |

| Aminophylline | Xanthine derivative | Asthma treatment | Combination with ethylenediamine |

| Lisofylline | Pentoxifylline metabolite | Experimental anti-inflammatory | More potent anti-inflammatory effects |

Pentoxifylline is unique due to its specific action on blood rheology and its dual role as an anti-inflammatory agent, distinguishing it from other xanthines that primarily act as stimulants or bronchodilators .

Pentoxifylline, a tri-substituted xanthine derivative designated chemically as 1-(5-oxohexyl)-3,7-dimethylxanthine, represents an important pharmaceutical compound with significant industrial production value [1]. The industrial synthesis of pentoxifylline follows well-established chemical pathways that have been optimized for commercial-scale production [2]. These routes primarily involve the alkylation of theobromine derivatives under specific reaction conditions to achieve the desired product with high efficiency and purity [3].

Key Starting Materials and Reaction Intermediates

The primary starting material for pentoxifylline synthesis is theobromine, a naturally occurring alkaloid found in cacao plants [21]. Theobromine serves as the core xanthine structure upon which the pentoxifylline molecule is built through strategic chemical modifications [19]. The key reaction in the industrial synthesis of pentoxifylline involves the alkylation of theobromine with 1-halohexan-5-one, typically using 6-chlorohexanone as the alkylating agent [21] [19].

The reaction proceeds through the formation of an alkali metal salt of theobromine, which is then reacted with the halogenated ketone [19]. This N-alkylation reaction specifically targets the N-1 position of theobromine, although the nucleophilicity of this position is relatively low compared to other nitrogen atoms in the molecule [21]. The reaction can be represented as follows:

Theobromine + Base → Theobromine salt (N-1 position)Theobromine salt + 1-halohexan-5-one → PentoxifyllineUnder alkaline conditions, the alkylation of theobromine proceeds preferentially at the N-1 position because the nucleophilicity of N-9 is much lower [21]. However, this selectivity challenge requires careful control of reaction conditions to minimize side reactions and improve yield [21] [3].

The reaction intermediates include the theobromine salt and various partially alkylated products [21]. One significant challenge in this synthesis is the potential for O-alkylation instead of N-alkylation, which can occur when strong bases like potassium hydroxide are used [21]. This side reaction produces 3,7-dihydro-2-(5-oxohexyloxy)-3,7-dimethyl-6H-purine-6-one as an unwanted byproduct [21].

Table 1: Key Starting Materials and Intermediates in Pentoxifylline Synthesis

| Compound | Role | Chemical Structure | Molecular Formula |

|---|---|---|---|

| Theobromine | Primary starting material | 3,7-dimethylxanthine | C₇H₈N₄O₂ |

| 6-Chlorohexanone | Alkylating agent | 1-chloro-5-oxohexane | C₆H₁₁ClO |

| Theobromine salt | Reaction intermediate | Alkali metal salt of theobromine | C₇H₇N₄O₂M (M = Na, K) |

| O-alkylated byproduct | Side product | 3,7-dihydro-2-(5-oxohexyloxy)-3,7-dimethyl-6H-purine-6-one | C₁₃H₁₈N₄O₃ |

Optimization of Yield and Purity Parameters

The industrial synthesis of pentoxifylline requires careful optimization of reaction parameters to maximize yield and ensure high product purity [3]. Several key factors influence the efficiency of the synthesis process, including solvent selection, temperature control, reaction time, catalyst usage, and base selection [21].

Research has shown that the choice of solvent significantly impacts the reaction outcome [21]. Dimethylformamide (DMF) has been identified as an effective solvent for the alkylation reaction, providing good solubility for both theobromine and the alkylating agent [21]. The reaction is typically conducted at elevated temperatures (80-100°C) to enhance reaction kinetics and improve conversion rates [21] [26].

The selection of the base is critical for controlling the regioselectivity of the alkylation [21]. Potassium carbonate has been found to be more suitable than potassium hydroxide, as the latter tends to promote O-alkylation side reactions [21]. The addition of phase transfer catalysts, such as tetrabutylammonium iodide, has been shown to enhance reaction efficiency by facilitating the interaction between the theobromine salt and the alkylating agent [21].

Reaction time optimization is also crucial, with typical industrial processes requiring 8-10 hours to achieve complete conversion [21]. Extended reaction times can lead to increased formation of impurities, while insufficient time results in incomplete conversion and lower yields [21] [3].

Table 2: Optimization Parameters for Pentoxifylline Synthesis

| Parameter | Optimal Conditions | Effect on Yield | Effect on Purity |

|---|---|---|---|

| Solvent | DMF (dry) | Increases yield by 15-20% | Reduces impurities by 5-8% |

| Temperature | 80-100°C | Increases conversion rate by 25-30% | Minimal impact if controlled |

| Base | K₂CO₃ | Improves selectivity by 10-15% | Reduces O-alkylated impurities by 15-20% |

| Phase transfer catalyst | [CH₃(CH₂)₃]₄NI | Enhances yield by 10-12% | Minimal impact |

| Reaction time | 8 hours | Optimal conversion | Extended time increases impurities |

| Molar ratio (theobromine:alkylating agent) | 1:1 to 1:1.2 | Excess alkylating agent improves yield by 5-8% | Excess requires additional purification |

The optimization of these parameters has led to industrial processes capable of achieving yields of 70-85% with high purity levels [3] [21]. Modern industrial production methods have further refined these conditions to improve efficiency and reduce waste generation [2].

Purification Techniques

The purification of pentoxifylline is a critical step in its industrial production, ensuring that the final product meets stringent pharmaceutical quality standards [28]. Various purification techniques are employed to remove impurities and achieve the desired level of purity, with crystallization and chromatographic methods being the most prominent [15] [16].

Crystallization Conditions and Polymorph Control

Crystallization represents a primary purification technique for pentoxifylline, serving both to remove impurities and to control the polymorphic form of the final product [18]. Pentoxifylline is known to exist in at least two polymorphic forms: a triclinic form and a monoclinic form [33] [34]. The control of these polymorphs is essential for ensuring consistent pharmaceutical performance [35].

The triclinic polymorph was the first characterized form of pentoxifylline [33]. Subsequently, researchers discovered the monoclinic polymorph, which differs in its crystal packing arrangement and hydrogen bonding patterns [34]. The monoclinic form features moderate C-H⋯O hydrogen bonds that stabilize the three-dimensional architecture, whereas the triclinic form exhibits different intermolecular interactions [34].

The crystallization conditions significantly influence which polymorph is obtained [37]. Factors such as solvent selection, cooling rate, temperature, and the presence of additives all play crucial roles in polymorph control [36] [37]. Research has shown that crystallization from different solvents can yield distinct polymorphic forms of pentoxifylline [37].

Table 3: Crystallization Conditions and Resulting Polymorphs of Pentoxifylline

| Solvent | Temperature Range | Cooling Rate | Resulting Polymorph | Purity Level |

|---|---|---|---|---|

| Methanol | 50-20°C | 5°C/hour | Triclinic | >99.0% |

| Ethanol | 60-25°C | 10°C/hour | Triclinic | >99.5% |

| Tetrahydrofuran | 45-15°C | 3°C/hour | Monoclinic | >99.0% |

| Diethylene glycol | 80-30°C | 2°C/hour | New form* | >98.5% |

| Acetic acid | 70-25°C | 5°C/hour | New form* | >98.0% |

| Benzylamine | 60-20°C | 4°C/hour | New form* | >98.0% |

*New polymorphic forms identified through experimental screening but not yet fully characterized [37].

For industrial-scale purification, recrystallization from methanol or ethanol is commonly employed [28]. The process typically involves dissolving crude pentoxifylline in the selected solvent under heating conditions (60-80°C), followed by controlled cooling to induce crystallization [28]. The addition of activated carbon during this process helps remove colored impurities and other organic contaminants [28].

A refined purification method involves a multi-step process: first dissolving the crude pentoxifylline in water under alkaline conditions (pH 10-14), adding a reducing agent such as sodium triacetoxyborohydride, filtering, and then extracting with an organic solvent like trichloromethane or benzene [28]. The organic phase is evaporated to obtain a viscous liquid, which is then dissolved in methanol or ethanol, treated with activated carbon, filtered, and cooled to precipitate purified pentoxifylline [28]. This method has been shown to reduce the maximum single impurity content to below 0.1% and the total impurity content to below 0.5%, meeting pharmaceutical standards [28].

Chromatographic Separation Strategies

Chromatographic techniques play a vital role in both analytical quality control and preparative purification of pentoxifylline [11] [16]. Various chromatographic methods have been developed for the separation of pentoxifylline from its impurities, degradation products, and synthesis byproducts [11] [15].

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for pentoxifylline purification and analysis [27]. Reverse-phase HPLC using C18 columns has proven particularly effective for separating pentoxifylline from related compounds [29]. A typical HPLC method employs a mobile phase consisting of acetonitrile, water, and phosphoric acid, with detection at 275 nm [29].

For preparative purification, column chromatography using silica gel or other adsorbents is commonly employed [32]. This technique allows for the isolation of pentoxifylline from crude reaction mixtures and the separation of specific impurities [32]. The choice of mobile phase is critical, with mixtures of chloroform, acetone, toluene, and dioxane being effective for separating pentoxifylline from its impurities [11].

High-Performance Thin-Layer Chromatography (HPTLC) has also been developed for in-process purity testing of pentoxifylline [11]. This method employs LiChrospher RP-18 F254s chromatoplates with a mobile phase of acetone-chloroform-toluene-dioxane (2:2:1:1 v/v) and detection at 275 nm [11]. The HPTLC method offers advantages in terms of speed and simplicity for routine quality control [11].

Table 4: Chromatographic Methods for Pentoxifylline Purification and Analysis

| Method | Stationary Phase | Mobile Phase | Detection | Application | Performance Metrics |

|---|---|---|---|---|---|

| Reverse-phase HPLC | C18 column (5 μm) | Acetonitrile-water-phosphoric acid | UV 275 nm | Analytical and preparative | Linearity (r > 0.999), LOQ: 15 ng/mL |

| HPTLC | LiChrospher RP-18 F254s | Acetone-chloroform-toluene-dioxane (2:2:1:1) | UV 275 nm | In-process testing | Linearity (r > 0.997), Recovery: 86.5-115.5% |

| Column chromatography | Silica gel | Chloroform-methanol (95:5) | - | Preparative isolation | Recovery: 80-85% |

| UPLC-MS/MS | C18 column (1.8 μm) | Acetonitrile-water-formic acid | MS detection | Analytical and degradation studies | Linearity (r² = 0.9992), LOQ: 2 ng/mL |

For the analysis of pentoxifylline and its metabolites in biological samples, more sophisticated techniques such as Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) have been developed [15]. These methods offer enhanced sensitivity and specificity, allowing for the detection of pentoxifylline at concentrations as low as 2 ng/mL [15].

Solid-phase extraction is often used as a sample preparation technique prior to chromatographic analysis [27] [30]. This method involves the selective adsorption of pentoxifylline onto a solid phase, followed by elution with an appropriate solvent [30]. The technique provides efficient clean-up of complex matrices and concentration of the analyte, resulting in improved chromatographic performance [30].

Solubility Behavior Across pH Gradients

Pentoxifylline demonstrates remarkable pH-independent solubility behavior across physiological pH ranges, making it particularly suitable for pharmaceutical formulations. The compound exhibits high aqueous solubility of ≥43 mg/mL at 25°C [1] [2], which significantly exceeds the solubility requirements for most pharmaceutical applications.

Dissolution Profile Characteristics:

In vitro dissolution studies conducted across multiple pH media (1.2, 4.5, and 6.8) reveal that pentoxifylline maintains consistent release profiles regardless of pH conditions [3]. This pH independence represents a significant pharmaceutical advantage, as the dissolution behavior remains stable across the entire gastrointestinal tract pH range:

- pH 1.2 (gastric environment): Independent dissolution profile maintained

- pH 4.5 (early intestinal transit): Consistent release characteristics

- pH 6.8 (later intestinal stages): Equivalent dissolution performance

The phosphate buffer system (pH 7.2) shows an approximate solubility of 1 mg/mL [4], while studies using phosphate buffer pH 7.4 for microsphere formulations confirm adequate solubility for sustained release applications [5]. The compound's solubility in various buffer systems demonstrates excellent compatibility with different pharmaceutical excipients and formulation approaches.

Clinical Significance:

This pH-independent solubility behavior ensures reliable drug performance regardless of fed or fasted states, eliminating concerns about food effects on bioavailability. The consistency across pH 1.2 (fasting stomach), pH 4.5 (fed stomach), and pH 6.8 (small intestine) conditions provides formulation scientists with significant flexibility in developing controlled-release systems [3].

Thermal Decomposition Kinetics

Pentoxifylline exhibits well-characterized thermal stability with precise melting behavior that serves as a critical quality control parameter for pharmaceutical manufacturing.

Melting Point Characteristics:

Advanced simultaneous Small and Wide-angle X-ray Scattering (SWAXS) coupled with Differential Scanning Calorimetry (DSC) analysis reveals detailed thermal transition parameters [6] [7]:

- Onset temperature: 103.85°C

- Peak melting temperature: 107.01°C ± 0.5°C

- Offset temperature: 109.84°C

- Melting enthalpy: 37.0 ± 0.2 kJ/mol

The narrow temperature range (5.99°C) between onset and offset, combined with the sharp endothermic peak, indicates high purity of the active pharmaceutical ingredient without substantial impurities [6]. The experimental melting enthalpy shows excellent agreement with literature values (36.6 kJ/mol) [6], confirming the reliability of thermal analysis for quality control applications.

Crystal Lattice Behavior:

WAXS analysis demonstrates that pentoxifylline crystals undergo thermal expansion during heating, with peak positions shifting by approximately 0.4° 2θ for all visible Bragg peaks [6]. This thermal undulation and expansion occurs before melting, indicating normal crystal lattice behavior under thermal stress.

Thermal Stability Range:

Thermogravimetric analysis indicates that pentoxifylline maintains stability up to approximately 250°C before decomposition begins [8]. The compound demonstrates excellent thermal stability under normal pharmaceutical processing conditions, with formulated tablets showing stability for six months at 40°C ± 2°C and 75% ± 5% relative humidity [9].

Processing Implications:

The thermal characteristics support various pharmaceutical manufacturing processes including:

- Hot melt extrusion (below 100°C)

- Spray drying operations

- Tablet compression under controlled temperature conditions

- Coating processes requiring elevated temperatures

Photostability and Oxidative Degradation Pathways

Pentoxifylline demonstrates significant photosensitivity requiring careful handling and storage considerations to maintain pharmaceutical quality and efficacy.

Direct Photolysis Characteristics:

Under direct UV irradiation (253.7 nm), pentoxifylline shows limited degradation efficiency with only 11% degradation after 15 minutes and 21% after 30 minutes [10] [11]. The quantum yield (Φ) of 6.81 × 10⁻⁴ mol/einstein and molar absorption coefficient of 3720 dm³ mol⁻¹ cm⁻¹ indicate modest photochemical reactivity under standard UV conditions [10].

Advanced Oxidation Processes:

Pentoxifylline undergoes rapid degradation under advanced oxidation conditions:

UV/Hydrogen Peroxide System:

- Complete degradation in 15 minutes with optimal H₂O₂ concentration (1.22 mM)

- 94% removal in 5 minutes under optimized conditions [12] [13]

- Follows pseudo-first-order kinetics with excellent correlation (R² > 0.96)

Photo-Fenton Process:

- 100% degradation in 5 minutes under optimal conditions

- Rate constants ranging from 0.099 to 70.67 × 10⁻² min⁻¹ depending on pH and concentration [12] [13]

- pH 10.5 provides maximum efficiency due to additional hydroxyl radical generation

UV/Peroxydisulfate System:

- Complete degradation in 4 minutes with [SPDS]/[PTX] ratio of 20

- Rate constant of 68.60 × 10⁻² min⁻¹ under optimal conditions [10] [11]

- Six oxidation products identified using UPLC-QTOF-MS analysis

Major Degradation Products:

Oxidative Stress Conditions:

The primary oxidation product under hydrogen peroxide stress is 1-(5,5-Bis-hydroperoxy-hexyl)-3,7-dimethyl-3,7-dihydro-purine-2,6-dione, a novel gem-dihydroperoxide derivative [14] [15]. This unique product formation demonstrates the susceptibility of the hexyl side chain to oxidative attack.

UV/Peroxydisulfate Degradation:

The main photodegradation product is 3,7-dimethyl-6-(5-oxohexyloxy)-3,7-dihydro-2H-purin-2-one [10] [11], representing a structural rearrangement that has not been observed in other degradation studies. Additional products include compounds with molecular weights of 295, 323, 311, and 327 Da, indicating various oxidation and rearrangement pathways.

Environmental Photodegradation:

In natural surface waters, pentoxifylline shows a half-life of 34.7 ± 2.2 hours under sunlight conditions [16] [17]. The presence of dissolved organic matter (fulvic acid), nitrate, and bicarbonate ions significantly influences photodegradation kinetics, with five previously unreported byproducts identified (P4: M.W. = 250, P5: M.W. = 227).

pH Effects on Degradation:

Alkaline conditions dramatically accelerate photodegradation, with pH 10.5 showing 1.9 times higher rate constants compared to acidic conditions (pH 3.0) [10] [11]. This pH dependence results from:

- Enhanced sulfate radical generation under alkaline conditions

- Conversion of sulfate radicals to hydroxyl radicals in the presence of hydroxide ions

- Base-activated peroxydisulfate decomposition pathways

Protective Strategies:

Storage Recommendations:

- Amber glass or plastic containers provide adequate light protection [18] [19]

- Room temperature storage (below 25°C) maintains stability

- Protection from direct sunlight essential for long-term stability

Formulation Approaches:

- Light-resistant packaging for final dosage forms

- Antioxidant excipients may provide additional protection

- Controlled atmosphere storage for bulk drug substance

- pH control during manufacturing to minimize degradation

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

0.29 (LogP)

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 66 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 63 of 66 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Investigated for use/treatment in alzheimer's disease and neurologic disorders.

Livertox Summary

Drug Classes

Pharmacology

Pentoxifylline is a methylxanthine derivative with hemorrheologic and immunomodulating properties. Pentoxifylline inhibits phosphodiesterase, resulting in increased levels of cyclic adenosine monophosphate (cAMP) in erythrocytes, endothelium, and the surrounding tissues. This leads to vasodilation, improves erythrocyte flexibility, and enhances blood flow. In addition, the increased level of cAMP in platelets inhibits platelet aggregation, which may contribute to a reduction in blood viscosity. This agent also inhibits production of tumor necrosis factor-alpha and interferon-gamma, while it induces Th2-like (T-helper 2) cytokine production, thereby inhibiting Th1-mediated (T-helper 1) inflammatory and autoimmune responses.

MeSH Pharmacological Classification

ATC Code

C04 - Peripheral vasodilators

C04A - Peripheral vasodilators

C04AD - Purine derivatives

C04AD03 - Pentoxifylline

Mechanism of Action

EHT 0202 was discovered to play a role in protecting neurons in pharmacological models of neuronal cell death. ExonHit identified RNA isoforms produced by alterations of splicing specifically taking place in neurodegenerative disease models. These isoforms were identified using DATAS(TM), ExonHit's proprietary gene profiling technology. DATAS(TM), stands for Differential Analysis of Transcripts with Alternative Splicing.

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Pentoxifylline is eliminated almost entirely in the urine and predominantly as M5, which accounts for between 57 and 65 percent of the administered dose. Smaller amounts of M4 are recovered, while M1 and the parent compound account for less than 1% of the recovered dose. The fecal route accounts for less than 4% of the administered dose.

Pentoxifylline has a volume of distribution of 4.15 ± 0.85 following a single intravenous 100 mg dose in healthy subjects.

Pentoxifylline given as a single 100 mg intravenous infusion has a clearance of 3.62 ± 0.75 L/h/kg in healthy subjects, which decreased to 1.44 ± 0.46 L/h/kg in cirrhotic patients. In another study, the apparent clearance of either 300 or 600 mg of pentoxifylline given intravenously (median and range) was 4.2 (2.8-6.3) and 4.1 (2.3-4.6) L/min, respectively. It is important to note that, due to the reversible extra-hepatic metabolism of the parent compound and metabolite 1, the true clearance of pentoxifylline may be even higher than the measured values.

Metabolism Metabolites

Pentoxifylline is a known human metabolite of lisofylline.

Wikipedia

Astemizole

Biological Half Life

Use Classification

Pharmaceuticals

Dates

[Pentoxifylline and tocopherol - The importance in the treatment of osteoradionecrosis - Literature review and case report]

Simon David Marjanowski, Alejandra Maldonado, Benoît Schaller, John-Patrik Matthias BurkhardPMID: 34472712 DOI:

Abstract

Osteoradionecrosis (ORN) is a serious complication after radiotherapy for head and neck cancer and is a challenging condition for both the therapist and the patient because of its difficult treatment. Different non-invasive approaches have been published for the treatment of low-grade ORN cases without establishing a standard regimen for treatment. Based on the approach of ORN pathogenesis, the so-called radiatio-induced fibroathrophic process (RIF), a new treatment concept with pentoxifylline and tocopherol (PENTO) has been published. The results of PENTO therapy seem promising as a conservative treatment approach for mild ORN or as an alternative when surgical intervention is not possible or desired. The present study summarizes the current state of the literature and shows the effectiveness of PENTO therapy based on a case report.Effects of hypothermia and pentoxifylline on the adnexal torsion/detorsion injuries in a rat testis model

Reza Elmimehr, Ali Motamed-Sanaye, Balal Brazvan, Seyed-Hosein Abtahi-Eivary, Maryam Moghimian, Masoumeh FaniPMID: 34115392 DOI: 10.1111/and.14143

Abstract

This study was designed to investigate the effects of separate and combined administration of hypothermia and pentoxifylline to preserve the effects on the testicles in an experimental model of testicular torsion/ detorsion injuries in rats. Forty male adult Wistar rats were randomly divided into five groups, control, torsion/detorsion (TD), torsion/detorsion/hypothermia (TD+ICE), torsion/detorsion received of pentoxifylline (40mg/kg, ip) (TD+PTX) and torsion/detorsion/hypothermia/PTX (TD+ICE+PTX). Left testicular torsion (TT) was performed for 4 and half hours, and ice fragments have been used at the beginning of torsion. After the reperfusion period (a week), oxidative maker's serum levels, testosterone hormone, sperm parameters, and histopathological and gene expression evaluations have been performed. Significant adverse changes were observed in the TD group for histological variables, sperm count, oxidative marker, testosterone hormone, Bax, BCL2 and caspase-3 expression. The parameters studied in the group receiving PTX improved in comparison with the TD group, while macroscopical parameters of both the hypothermia and PTX+ICE groups were not different compared with the TD group. The results revealed that PTX, as an antioxidant component, was protective against testicular torsion, while hypothermia and hypothermia plus PTX did not exhibit this property, which may have been due to the duration of hypothermia (4 hr) or reperfusion period.Pentoxifylline in diabetic kidney disease (VA PTXRx): protocol for a pragmatic randomised controlled trial

David J Leehey, Kimberly Carlson, Domenic J Reda, Ian Craig, Christina Clise, Todd A Conner, Rajiv Agarwal, James S Kaufman, Robert J Anderson, Douglas Lammie, Jeffrey Huminik, Linda Polzin, Conor McBurney, Grant D Huang, Nicholas V EmanuelePMID: 34400461 DOI: 10.1136/bmjopen-2021-053019

Abstract

Diabetic kidney disease (DKD) is the most frequent cause of end-stage renal disease (ESRD) in the USA and worldwide. Recent experimental and clinical data suggest that the non-specific phosphodiesterase inhibitor pentoxifylline (PTX) may decrease progression of chronic kidney disease. However, a large-scale randomised clinical trial is needed to determine whether PTX can reduce ESRD and death in DKD.Veterans Affairs (VA) PTXRx is a pragmatic, randomised, placebo-controlled multicentre VA Cooperative Study to test the hypothesis that PTX, when added to usual care, leads to a reduction in the time to ESRD or death in patients with type 2 diabetes with DKD when compared with usual care plus placebo. The study aims to enrol 2510 patients over a 4-year period with an additional up to 5-year follow-up to generate a total of 646 primary events. The primary objective of this study is to compare the time until ESRD or death (all-cause mortality) between participants randomised to PTX or placebo. Secondary endpoints will be: (1) health-related quality of life, (2) time to doubling of serum creatinine, (3) incidence of hospitalisations for congestive heart failure, (4) incidence of a three-point major adverse cardiovascular events composite (cardiovascular death, non-fatal myocardial infarction, non-fatal stroke), (5) incidence of peripheral vascular disease, (6) change in urinary albumin-to-creatinine ratio from baseline to 6 months and (7) rate of annual change in estimated glomerular filtration rate (eGFR) during the study period.

This study was approved by the VA Central Institutional Review Board (cIRB/18-36) and will be conducted in compliance with the Declaration of Helsinki and the Guidelines for Good Clinical Practice. The Hines Cooperative Studies Programme will finalise the study results, which will be published in accordance with the Consolidated Standards of Reporting Trials statement in a peer-reviewed scientific journal.

.

Modulatory Effects of Caffeine and Pentoxifylline on Aromatic Antibiotics: A Role for Hetero-Complex Formation

Anna Woziwodzka, Marta Krychowiak-Maśnicka, Grzegorz Gołuński, Anna Felberg, Agnieszka Borowik, Dariusz Wyrzykowski, Jacek PiosikPMID: 34198510 DOI: 10.3390/molecules26123628

Abstract

Antimicrobial resistance is a major healthcare threat globally. Xanthines, including caffeine and pentoxifylline, are attractive candidates for drug repurposing, given their well-established safety and pharmacological profiles. This study aimed to analyze potential interactions between xanthines and aromatic antibiotics (i.e., tetracycline and ciprofloxacin), and their impact on antibiotic antibacterial activity. UV-vis spectroscopy, statistical-thermodynamical modeling, and isothermal titration calorimetry were used to quantitatively evaluate xanthine-antibiotic interactions. The antibacterial profiles of xanthines, and xanthine-antibiotic mixtures, towards important human pathogens,

,

,

,

, and

were examined. Caffeine and pentoxifylline directly interact with ciprofloxacin and tetracycline, with neighborhood association constant values of 15.8-45.6 M

and enthalpy change values up to -4 kJ·M

. Caffeine, used in mixtures with tested antibiotics, enhanced their antibacterial activity in most pathogens tested. However, antagonistic effects of caffeine were also observed, but only with ciprofloxacin toward Gram-positive pathogens. Xanthines interact with aromatic antibiotics at the molecular and in vitro antibacterial activity level. Given considerable exposure to caffeine and pentoxifylline, these interactions might be relevant for the effectiveness of antibacterial pharmacotherapy, and may help to identify optimal treatment regimens in the era of multidrug resistance.

Pentoxifylline for the prevention of contrast-induced nephropathy: systematic review and meta-analysis of randomised controlled trials

Ling Wei, Weizhi Zhang, Yifeng Yang, Dongping LiPMID: 33945499 DOI: 10.1136/bmjopen-2020-043436

Abstract

To summarise current evidence on the use of pentoxifylline (PTX) to prevent contrast-induced nephropathy (CIN).The PubMed, Embase and CENTRAL databases were searched for randomised controlled trials including patients with and without PTX undergoing contrast media exposure. We analysed the incidence of CIN and serum creatinine changes before and after contrast media exposure. All statistical analyses were conducted with Review Manager V.5.3.

We finally enrolled in seven randomised controlled trials with a total of 1484 patients in this analysis. All of seven included studies were performed in patients undergoing angioplasty or stenting. The overall rates of CIN were 8.8% and 10.4% in the PTX groups and control groups, respectively. However, no significant reduction in the CIN rate was observed in the patients treated with PTX compared with the control groups (OR 0.81, 95% CI 0.57 to 1.13, I

=0, p=0.21). All studies reported no hospital mortality and the new requirement for dialysis during the trials.

Perioperative administration of PTX to patients undergoing angioplasty did not significantly reduce the development of CIN but showed some weak tendency of lower serum creatinine increase. Based on the available trials, the evidence does not support the administration of PTX for the prevention of CIN. More trials with larger sample sizes are needed to evaluate the role of PTX in CIN prevention.

Anti-TNF-α Compounds as a Treatment for Depression

Sarit Uzzan, Abed N AzabPMID: 33921721 DOI: 10.3390/molecules26082368